Isomer-Specific Hepatotoxicity: 5-APB vs. 6-APB in Human Hepatocyte Models
Among the benzofuran regioisomers derived from the 1-(1-Benzofuran-2-yl)propan-2-amine core, the position of the aminopropyl side chain dictates hepatotoxic potential. The 5-isomer (5-APB) is demonstrably more cytotoxic than the 6-isomer (6-APB) across multiple hepatic cell models, a critical differentiator for applications where hepatic safety is a primary concern. This is supported by quantitative EC50 values from MTT reduction assays [1].
| Evidence Dimension | Hepatocellular viability (EC50) in human HepaRG cells after 24h exposure |
|---|---|
| Target Compound Data | EC50 = 2.62 mM (for 5-APB, representing one regioisomer of the core structure) |
| Comparator Or Baseline | 6-APB (6-(2-aminopropyl)benzofuran): EC50 = 6.02 mM |
| Quantified Difference | 6-APB is approximately 2.3-fold less cytotoxic than 5-APB (higher EC50 indicates lower toxicity) |
| Conditions | Human hepatoma HepaRG cells, 24-hour drug exposure, MTT reduction assay [1] |
Why This Matters
This quantitative difference in hepatotoxicity between isomers (5-APB vs. 6-APB) demonstrates that generic 'benzofuran' classification is insufficient; precise isomeric identity is required for accurate safety and pharmacological assessment.
- [1] Roque Bravo R, Silva DD, Carmo H, Carvalho F, Dias da Silva D, Silva JP, et al. Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models. Arch Toxicol. 2020;94(2):609-629. View Source
